
2-Allyloxy-4-nitrophenol
概要
説明
2-Allyloxy-4-nitrophenol is a chemical compound that is structurally related to various phenolic compounds that have been studied for their unique properties. While the specific compound this compound is not directly mentioned in the provided papers, related compounds such as 2-allylphenol and its derivatives have been synthesized and investigated, indicating a potential interest in the chemical behavior and properties of allyl-substituted phenols .
Synthesis Analysis
The synthesis of related compounds provides insight into potential methods for synthesizing this compound. For instance, 4-substituted 2-allylphenols have been synthesized using theoretical and spectroscopic methods, which could be adapted for the synthesis of this compound . Additionally, the synthesis of 4-allyl-2-methoxy-6-aminophenol from natural eugenol suggests that starting from natural compounds could be a viable route . The synthetic approach to (2-acetoxy)allyl nitro compounds also provides a potential method for introducing the nitro group into the allyl-substituted phenol framework .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from related compounds. For example, the X-ray analysis of 2-hydroxy-4-alkoxy-3′-nitrobenzophenones indicates that the presence of an alkoxy group and a nitro group on a phenolic ring can lead to non-planar structures to minimize repulsive forces . Similarly, the structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol in its zwitterionic form suggests that the introduction of different functional groups can significantly affect the hydrogen bonding and overall molecular conformation .
Chemical Reactions Analysis
The chemical reactivity of this compound can be anticipated by examining the reactions of similar compounds. For instance, the photochemical properties of 2-azido-4-nitrophenol suggest that nitrophenols can undergo complex reactions upon irradiation, which could be relevant for this compound if it shares similar photochemical behavior . The hydroxylation of p-nitrophenol to 4-nitrocatechol indicates that nitrophenols can be metabolized into other compounds, which may also apply to this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from studies on similar compounds. The spectroscopic and theoretical studies on intramolecular OH-π hydrogen bonding in 4-substituted 2-allylphenols provide insights into how different substituents affect hydrogen bonding strength and molecular interactions . The crystal structure analysis of various nitrophenols and their tautomers also offers information on how the position of nitro groups influences molecular stability and reactivity .
Safety and Hazards
特性
IUPAC Name |
4-nitro-2-prop-2-enoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6,11H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBFZRRZKZOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

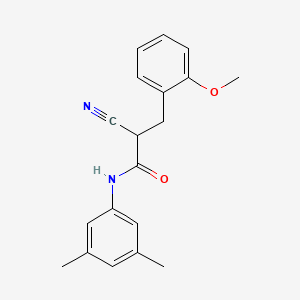

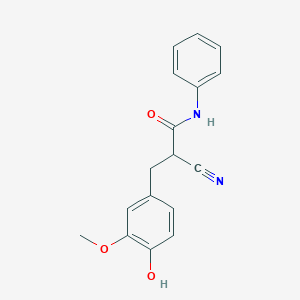
![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)
![(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one](/img/structure/B3033915.png)
![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)
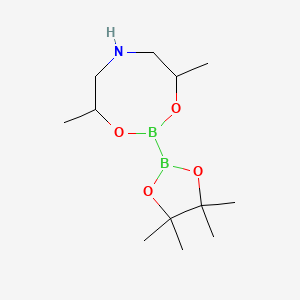
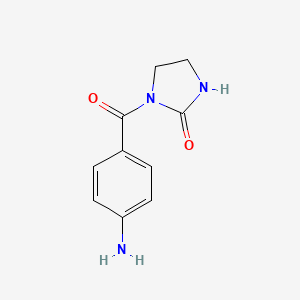
![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B3033922.png)
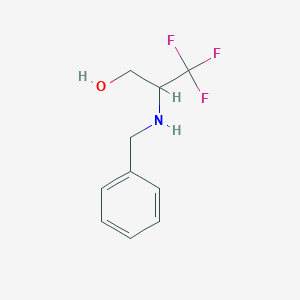
![methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate](/img/structure/B3033925.png)
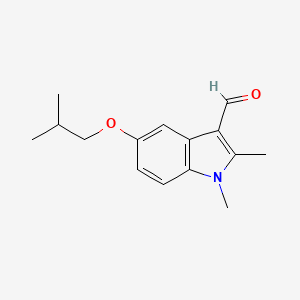

![5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B3033930.png)